molecular formula C12H14FN3O B1444503 7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1355181-90-6

7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No. B1444503
M. Wt: 235.26 g/mol
InChI Key: WQYBJOZEFYRXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (7-FSPQ) is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a heterocyclic compound, which means it contains both carbon and nitrogen atoms in its ring structure. 7-FSPQ has been studied for its potential to act as an inhibitor of cyclooxygenase-2 (COX-2) and as an antioxidant. It has also been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-bacterial agent.

Scientific Research Applications

Targeting Thymidylate Synthase in Colorectal Cancer

Raltitrexed, a quinazoline analogue of folinic acid, is highlighted for its selective inhibition of thymidylate synthase (TS), offering a therapeutic role in colorectal cancer, especially for patients with fluoropyrimidine-induced cardiotoxicity or significant cardiac disease history. This application underscores the critical evaluation of TS as a relevant target in colorectal cancer treatment and positions quinazoline derivatives as valuable anticancer drugs (Avallone et al., 2014).

Anti-Colorectal Cancer Activity of Quinazoline Derivatives

Quinazoline derivatives demonstrate anti-colorectal cancer efficacy by inhibiting the growth of cancer cells through the modulation of genes and proteins involved in cancer progression. This comprehensive review covers the development of novel analogues with anticancer properties, indicating the significant potential of quinazoline nuclei in discovering new anti-colorectal cancer agents (Moorthy et al., 2023).

Applications in Optoelectronics

The synthesis and application of quinazoline derivatives extend to electronic devices, luminescent elements, and photoelectric conversion elements. This research shows the value of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials, highlighting their electroluminescent properties and potential in organic light-emitting diodes (OLEDs) (Lipunova et al., 2018).

Synthesis Strategies for Spiropiperidines

Spiropiperidines, including structures similar to 7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one, are explored for their relevance in drug discovery. The review covers methodologies for constructing spiropiperidines, underscoring their potential in three-dimensional chemical space exploration for medicinal chemistry (Griggs et al., 2018).

Medicinal Chemistry Implications of Quinazoline-4(3H)-ones

Quinazoline-4(3H)-ones and their derivatives, integral to more than 200 naturally occurring alkaloids, are discussed for their significance in creating new potential medicinal agents. This review emphasizes the bioactive potential and challenges in improving solubility and bioavailability for counteracting antibiotic resistance, shedding light on the therapeutic prospects of quinazoline derivatives (Tiwary et al., 2016).

properties

IUPAC Name

7-fluorospiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O/c13-8-1-2-9-10(7-8)15-12(16-11(9)17)3-5-14-6-4-12/h1-2,7,14-15H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYBJOZEFYRXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC3=C(C=CC(=C3)F)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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